![molecular formula C15H19NO3S2 B2923559 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide CAS No. 1351611-17-0](/img/structure/B2923559.png)
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide” is a chemical compound that holds immense potential in scientific research. It’s an analog of fentanyl, a potent opioid .
Synthesis Analysis
The compound can be synthesized by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophen-2-yl group and a phenylethane-1-sulfonamide group . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
Thiophene derivatives, such as this compound, can undergo various types of reactions including electrophilic, nucleophilic, and radical substitutions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .科学的研究の応用
Biocatalysis in Drug Metabolism
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide, as part of the biaryl-bis-sulfonamide class, is explored in the context of drug metabolism using microbial-based biocatalytic systems. For example, a study demonstrated the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, providing sufficient quantities for structural characterization by NMR, supporting full structure elucidation of metabolites and serving as analytical standards in clinical investigations (Zmijewski et al., 2006).
Synthesis and Functionalization Techniques
Research also delves into novel synthetic routes and functionalization methods involving sulfonamides. A study presented an iodine-mediated regioselective sulfonylation technique using N-hydroxy sulfonamide, demonstrating the method's versatility and efficiency in synthesizing various sulfone analogs with different structural features (Raghuvanshi & Verma, 2021).
Therapeutic Applications
Further research explores the therapeutic potentials of sulfonamide derivatives, such as their application in ocular therapies. For instance, benzo[b]thiophene-2-sulfonamide derivatives were investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be useful in glaucoma treatment. Some compounds in this class showed potent ocular hypotensive activity, indicating their potential for clinical evaluation (Graham et al., 1989).
Antimicrobial and Antitumor Activities
Sulfonamido moieties in compounds have been associated with antimicrobial and antitumor activities. A study synthesized new thiourea, hydrazine, and fused pyrimidine derivatives containing sulfonamido groups and evaluated their antimicrobial properties, demonstrating the bioactive potential of these compounds (El-Gaby et al., 2002).
Material Science Applications
In materials science, sulfonated poly(arylene ether sulfone)s containing fluorenyl groups were synthesized for fuel-cell applications. These materials showed promising proton conductivity and mechanical properties, making them suitable for use in fuel cells (Bae, Miyatake, & Watanabe, 2009).
特性
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-15(17,14-8-5-10-20-14)12-16-21(18,19)11-9-13-6-3-2-4-7-13/h2-8,10,16-17H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKRWPOVNBNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=CC=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

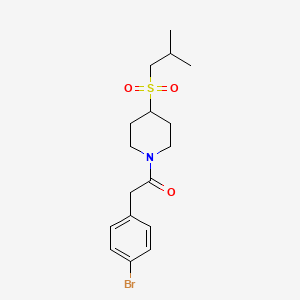
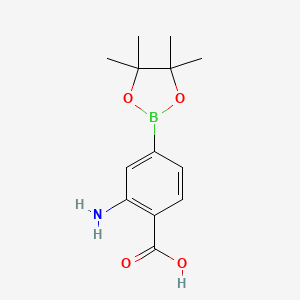
![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)
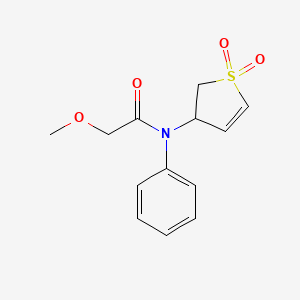
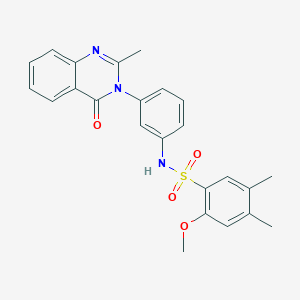
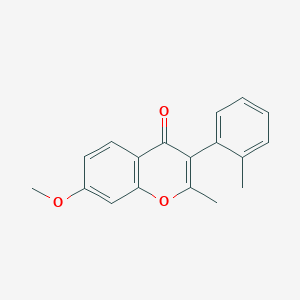
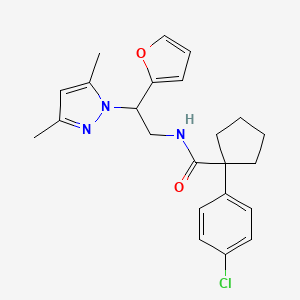
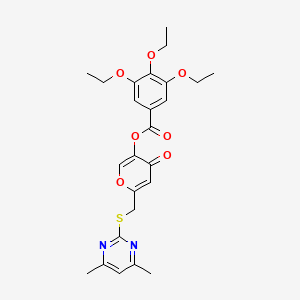
![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)
![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)
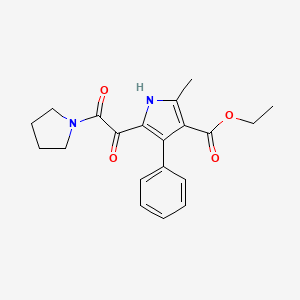
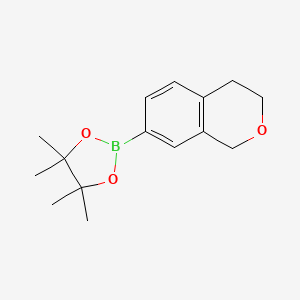
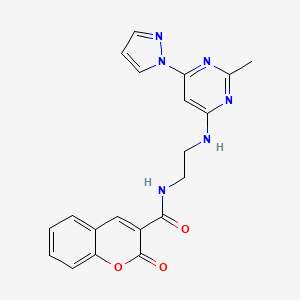
![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)